

# A Spectroscopic Comparison of Methyl Phenyl Sulfone and Its Derivatives

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## Compound of Interest

Compound Name: *Methyl phenyl sulfone*

Cat. No.: *B147210*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of **methyl phenyl sulfone** and its derivatives. The inclusion of experimental data and detailed protocols supports the reproduction and extension of these findings.

This guide delves into the spectroscopic characteristics of **methyl phenyl sulfone** and its derivatives substituted at the para-position of the phenyl ring with a methyl group (an electron-donating group), a chloro group (an electron-withdrawing group), and a nitro group (a strong electron-withdrawing group). By examining their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the electronic effects of these substituents on the sulfone core.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl phenyl sulfone** and its para-substituted derivatives.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Ar-H (ortho to SO <sub>2</sub> Me) (ppm)	Ar-H (meta to SO <sub>2</sub> Me) (ppm)	-SO <sub>2</sub> CH <sub>3</sub> (ppm)	Other Protons (ppm)
Methyl Phenyl Sulfone	7.92 (d, J = 7.5 Hz, 2H)[1]	7.66-7.54 (m, 3H)[1]	3.04 (s, 3H)[1]	
4-Methylphenyl Methyl Sulfone	7.82 (d, J = 8.0 Hz, 2H)[1]	7.36 (d, J = 7.9 Hz, 2H)[1]	3.03 (s, 3H)[1]	2.45 (s, 3H, Ar-CH <sub>3</sub> )[1]
4-Chlorophenyl Methyl Sulfone	7.91-7.88 (m, 2H)[1]	7.58-7.54 (m, 2H)[1]	3.06 (s, 3H)[1]	
4-Nitrophenyl Methyl Sulfone	8.44 (d, J = 8.8 Hz, 2H)	8.17 (d, J = 8.8 Hz, 2H)	3.13 (s, 3H)	

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)**

Compound	C-S (ppm)	C-ortho (ppm)	C-meta (ppm)	C-para (ppm)	-SO <sub>2</sub> CH <sub>3</sub> (ppm)	Other Carbons (ppm)
Methyl Phenyl Sulfone	140.40[1]	127.21[1]	129.27[1]	133.63[1]	44.37[1]	
4-Methylphenyl Methyl Sulfone	137.68[1]	127.35[1]	129.93[1]	144.65[1]	44.59[1]	21.59 (Ar-CH <sub>3</sub> )[1]
4-Chlorophenyl Methyl Sulfone	138.97[1]	128.89[1]	129.68[1]	140.44[1]	44.51[1]	
4-Nitrophenyl Methyl Sulfone	145.9	129.0	124.6	150.8	44.3	

**Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)**

Compound	v(S=O) asymmetric	v(S=O) symmetric	v(C-S)	Aromatic v(C=C)
Methyl Phenyl Sulfone	~1315-1284[2]	~1150	~1080-1090[3]	~1600-1450
4-Methylphenyl Methyl Sulfone	~1310	~1150	~1085	~1600-1450
4-Chlorophenyl Methyl Sulfone	~1320	~1155	~1088	~1600-1450
4-Nitrophenyl Methyl Sulfone	~1350 (overlaps with NO <sub>2</sub> )	~1160	~1090	~1600-1450

Note: Exact IR frequencies can vary based on the sampling method (e.g., KBr pellet, thin film).

**Table 4: Mass Spectrometry Data (Electron Ionization)**

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Methyl Phenyl Sulfone	156[4][5]	94 (phenol radical cation), 77 (phenyl cation)[4]
4-Methylphenyl Methyl Sulfone	170[4]	107 (cresol radical cation), 91 (tropylium cation)[4]
4-Chlorophenyl Methyl Sulfone	190/192	128/130 (chlorophenol radical cation), 111/113 (chlorophenyl cation)
4-Nitrophenyl Methyl Sulfone	201[6]	122 (nitrophenoxy radical), 76 (benzyne radical cation)

## Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.<sup>[7]</sup> Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Spectroscopy:
  - Instrument: 400 MHz NMR Spectrometer.<sup>[1]</sup>
  - Pulse Program: Standard single-pulse experiment (zg30).<sup>[7]</sup>
  - Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.<sup>[7]</sup>
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: 100 MHz NMR Spectrometer.<sup>[1]</sup>
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Acquisition Parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands).

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.<sup>[8]</sup>
  - Place the mixture in a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.<sup>[8]</sup>
- Data Acquisition:

- Instrument: FTIR Spectrometer.
- Mode: Transmission.
- Acquisition Parameters: Scan range of 4000-400  $\text{cm}^{-1}$ , resolution of 4  $\text{cm}^{-1}$ , and an accumulation of 16-32 scans.<sup>[9]</sup> A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

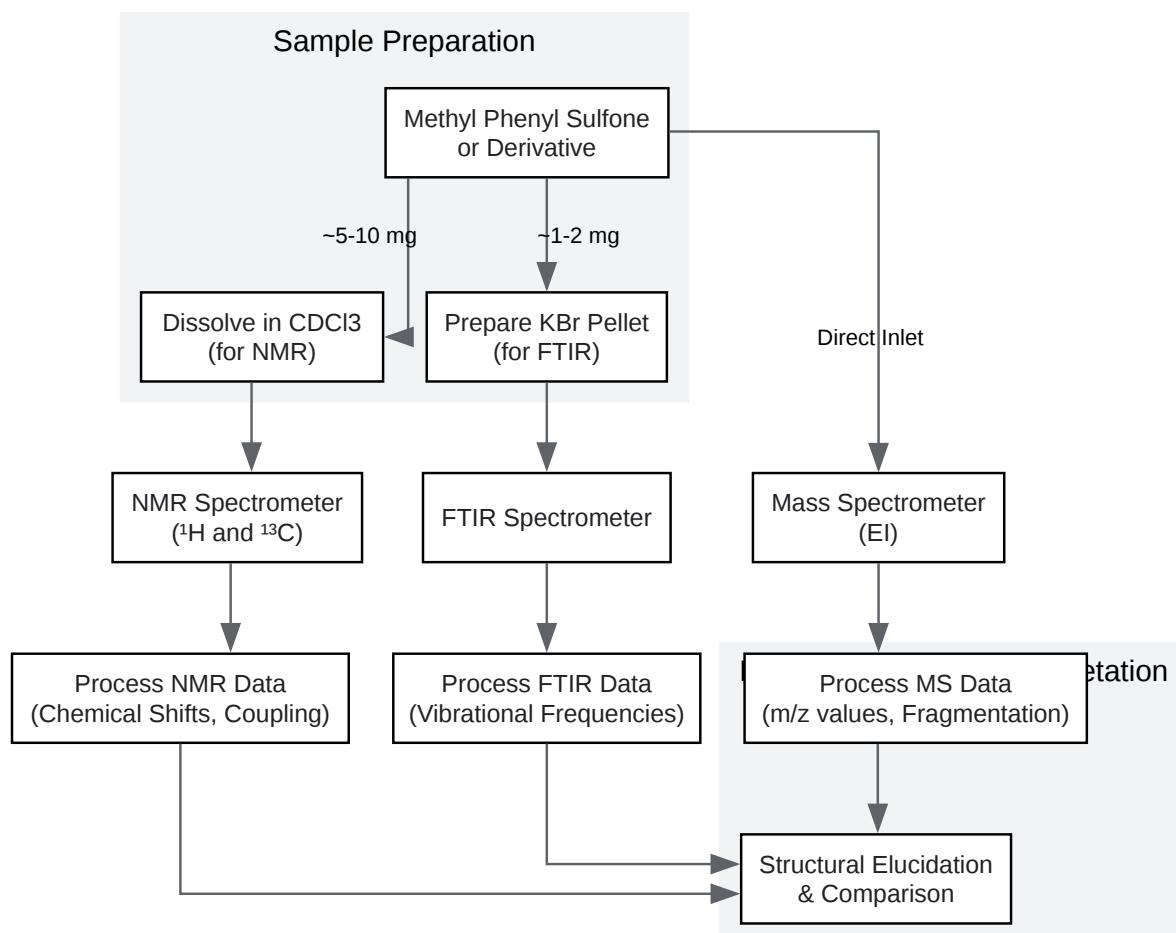
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or a gas chromatograph inlet if the compound is sufficiently volatile and thermally stable.
- Ionization:
  - Technique: Electron Ionization (EI).<sup>[10]</sup>
  - Electron Energy: 70 eV.<sup>[11]</sup>
- Mass Analysis:
  - Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Acquisition Mode: Full scan mode over a mass-to-charge ( $m/z$ ) range of approximately 40-400 amu.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **methyl phenyl sulfone** and its derivatives.

## General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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